molecular formula C12H15F2N3O4 B13661881 Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate

Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate

Cat. No.: B13661881
M. Wt: 303.26 g/mol
InChI Key: ZYGDQYWSKJKQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate: is a chemical compound that belongs to the class of difluoromethylated pyrazoles. This compound is of significant interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce environmental impact .

Mechanism of Action

The mechanism of action of Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, improving its binding affinity to target proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to inhibit enzymes and modulate signaling pathways makes it a valuable tool in biochemical research .

Properties

Molecular Formula

C12H15F2N3O4

Molecular Weight

303.26 g/mol

IUPAC Name

methyl 4-[3-(difluoromethyl)-4-nitropyrazol-1-yl]cyclohexane-1-carboxylate

InChI

InChI=1S/C12H15F2N3O4/c1-21-12(18)7-2-4-8(5-3-7)16-6-9(17(19)20)10(15-16)11(13)14/h6-8,11H,2-5H2,1H3

InChI Key

ZYGDQYWSKJKQFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)N2C=C(C(=N2)C(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.